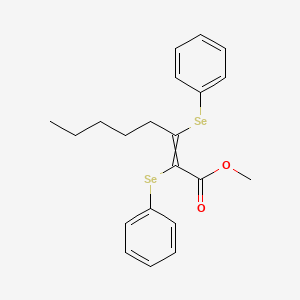
Methyl 2,3-bis(phenylselanyl)oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-bis(phenylselanyl)oct-2-enoate: is an organic compound that contains selenium atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselenyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the selenium-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3-bis(phenylselanyl)oct-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or sodium periodate, leading to the formation of selenoxide derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride, resulting in the formation of selenide derivatives.
Substitution: The phenylselanyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex selenium-containing compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties. Selenium is known to play a role in protecting cells from oxidative damage, and compounds like this compound are investigated for their ability to mimic the activity of natural selenium-containing enzymes.
Industry: In industrial applications, this compound can be used in the development of materials with specific electronic or optical properties due to the presence of selenium atoms.
Mécanisme D'action
The mechanism by which methyl 2,3-bis(phenylselanyl)oct-2-enoate exerts its effects is primarily through the interaction of its selenium atoms with biological molecules. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and protection against oxidative stress. The compound may also interact with other molecular targets, such as DNA or cell membranes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-Phenylselanylazulene: This compound also contains selenium atoms and is used in similar applications, such as organic synthesis and biological research.
3,5-Bis((phenylselanyl)methyl)phenol: Another selenium-containing compound with applications in catalysis and material science.
Uniqueness: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
922525-86-8 |
|---|---|
Formule moléculaire |
C21H24O2Se2 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
methyl 2,3-bis(phenylselanyl)oct-2-enoate |
InChI |
InChI=1S/C21H24O2Se2/c1-3-4-7-16-19(24-17-12-8-5-9-13-17)20(21(22)23-2)25-18-14-10-6-11-15-18/h5-6,8-15H,3-4,7,16H2,1-2H3 |
Clé InChI |
SJMUFEWMKXSOOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C(C(=O)OC)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
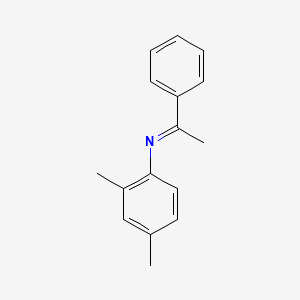


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
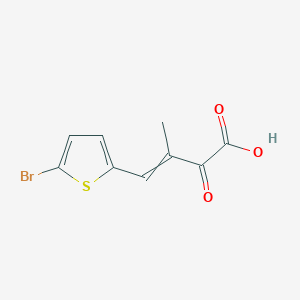
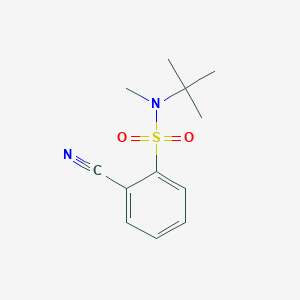
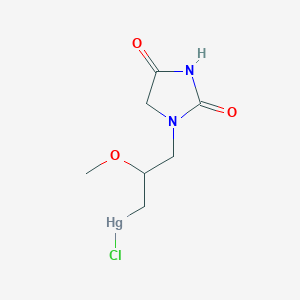
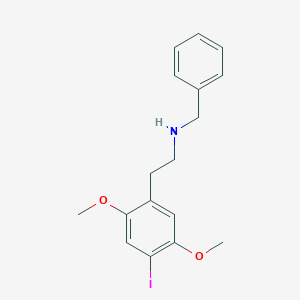
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
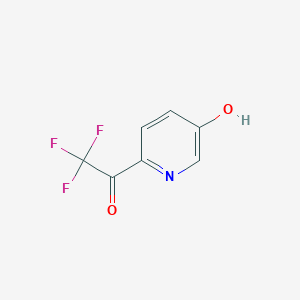
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

